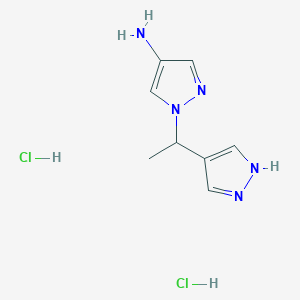
1-(1-(1H-Pyrazol-4-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(1H-Pyrazol-4-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1H-Pyrazol-4-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.
Amination: The alkylated pyrazole undergoes amination using ammonia or an amine source to introduce the amine group at the desired position.
Formation of dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-(1H-Pyrazol-4-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(1-(1H-Pyrazol-4-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(1H-Pyrazol-4-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-1H-pyrazol-4-yl)ethanol
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
- 1-Methyl-1H-pyrazol-5-yl (phenyl)methanol
Uniqueness
1-(1-(1H-Pyrazol-4-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which may confer distinct physicochemical properties and biological activities compared to other pyrazole derivatives.
Properties
Molecular Formula |
C8H13Cl2N5 |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
1-[1-(1H-pyrazol-4-yl)ethyl]pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H11N5.2ClH/c1-6(7-2-10-11-3-7)13-5-8(9)4-12-13;;/h2-6H,9H2,1H3,(H,10,11);2*1H |
InChI Key |
OEWYJUQHJQXWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNN=C1)N2C=C(C=N2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B11808465.png)

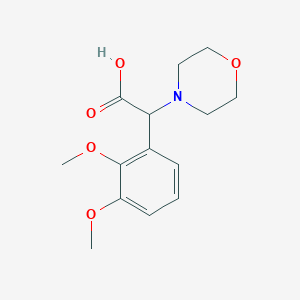
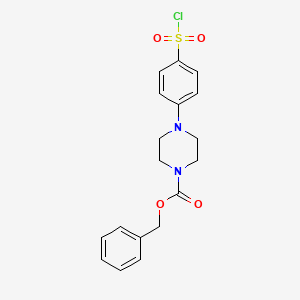


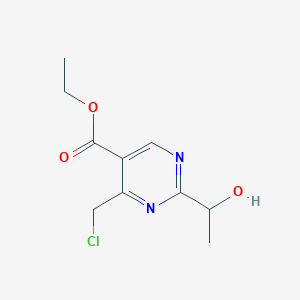

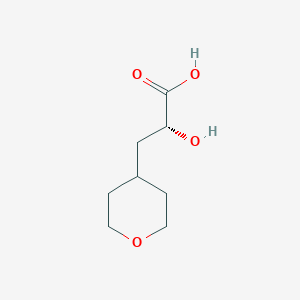

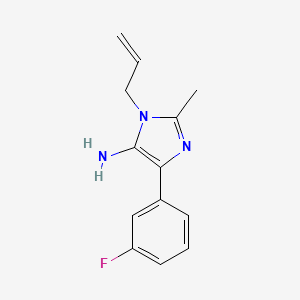

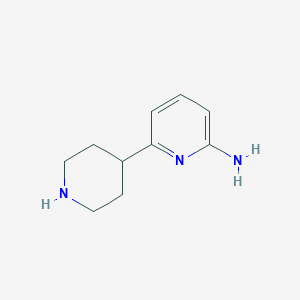
![7-methoxy-5H-pyrido[4,3-b]indole](/img/structure/B11808558.png)
